molecular formula C17H19N3O3S B15330353 7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one

7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one

Cat. No.: B15330353
M. Wt: 345.4 g/mol
InChI Key: BEVUHCFJPLSKTJ-UHFFFAOYSA-N
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Description

7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is characterized by the presence of a pyrroloquinazoline core structure, which is further modified with a Boc (tert-butoxycarbonyl) protecting group and an ethylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one is unique due to its specific structural modifications, such as the Boc protecting group and the ethylthio substituent. These modifications enhance its stability and bioactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 2-ethylsulfanyl-4-oxo-3H-pyrrolo[2,3-h]quinazoline-7-carboxylate

InChI

InChI=1S/C17H19N3O3S/c1-5-24-15-18-13-10-8-9-20(16(22)23-17(2,3)4)12(10)7-6-11(13)14(21)19-15/h6-9H,5H2,1-4H3,(H,18,19,21)

InChI Key

BEVUHCFJPLSKTJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C=CC3=C2C=CN3C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

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